molecular formula C10H10BrClO3S B13996779 1-Bromo-4-[p-chlorophenylsulfonyl]-2-butanone CAS No. 18813-25-7

1-Bromo-4-[p-chlorophenylsulfonyl]-2-butanone

Cat. No.: B13996779
CAS No.: 18813-25-7
M. Wt: 325.61 g/mol
InChI Key: NAJJLBKJETUVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-[p-chlorophenylsulfonyl]-2-butanone is an organic compound that features a bromine atom, a chlorophenylsulfonyl group, and a butanone backbone

Preparation Methods

The synthesis of 1-Bromo-4-[p-chlorophenylsulfonyl]-2-butanone can be achieved through several routes. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-bromo-2-butanone in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-Bromo-4-[p-chlorophenylsulfonyl]-2-butanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation and Reduction: The ketone group in the butanone backbone can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

    Coupling Reactions:

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-[p-chlorophenylsulfonyl]-2-butanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[p-chlorophenylsulfonyl]-2-butanone involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit fungal cell wall synthesis, leading to cell lysis and death. The compound may also interact with enzymes and proteins, disrupting their normal function and leading to various biological effects.

Comparison with Similar Compounds

1-Bromo-4-[p-chlorophenylsulfonyl]-2-butanone can be compared with similar compounds such as 2-Bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone. While both compounds share a chlorophenylsulfonyl group, their structural differences lead to distinct chemical and biological properties. For example, 2-Bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone has been studied for its antifungal activity against Candida strains .

Properties

CAS No.

18813-25-7

Molecular Formula

C10H10BrClO3S

Molecular Weight

325.61 g/mol

IUPAC Name

1-bromo-4-(4-chlorophenyl)sulfonylbutan-2-one

InChI

InChI=1S/C10H10BrClO3S/c11-7-9(13)5-6-16(14,15)10-3-1-8(12)2-4-10/h1-4H,5-7H2

InChI Key

NAJJLBKJETUVOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC(=O)CBr)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.